Adenosine Receptor Subtype Selectivity: CPA vs. CCPA
While both CPA and CCPA are selective A1R agonists, they differ fundamentally in their activity at the A3 receptor. CPA acts as an agonist at human A3 receptors, whereas CCPA acts as a moderately potent antagonist [1].
| Evidence Dimension | Functional activity at human adenosine A3 receptor (cAMP inhibition) |
|---|---|
| Target Compound Data | Agonist: EC50 = 242 ± 47 nM |
| Comparator Or Baseline | CCPA: Antagonist, KB = 5.0 nM, Ki = 38 nM |
| Quantified Difference | Functional switch from agonism to antagonism at the A3 receptor |
| Conditions | CHO cells stably expressing human A3 receptors; cAMP assay |
Why This Matters
This functional divergence is critical for studies investigating A1/A3 receptor crosstalk, as using CCPA instead of CPA could confound results due to unanticipated A3 receptor antagonism.
- [1] Gao, Z. G.; Jacobson, K. A. (2002) 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor. Eur. J. Pharmacol. 443(1-3), 39-42. View Source
